3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common approach includes:
Bromination: Introduction of the bromine atom to the aromatic ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Hydroxylation: Introduction of the hydroxy group.
Amidation: Formation of the amide bond with N-methoxy-N-methylpropanamide.
Each step requires specific reagents and conditions, such as the use of bromine or bromine-containing compounds for bromination, trifluoromethylating agents for trifluoromethylation, and appropriate catalysts for hydroxylation and amidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 3-(Trifluoromethyl)phenyl thiourea
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
Uniqueness
Compared to similar compounds, 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C12H13BrF3NO3 |
---|---|
Molecular Weight |
356.14 g/mol |
IUPAC Name |
3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H13BrF3NO3/c1-17(20-2)11(19)6-10(18)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,18H,6H2,1-2H3 |
InChI Key |
LEVXOGKWBSFDBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O)OC |
Origin of Product |
United States |
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